Product packaging for Hebelophyllene E(Cat. No.:)

Hebelophyllene E

Cat. No.: B1248314
M. Wt: 252.35 g/mol
InChI Key: DGHMLXSJSLBSKG-QASSWSFNSA-N
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Description

Contextualization within Natural Products Chemistry

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and a source of inspiration for synthetic chemists. Hebelophyllene E fits within this context as a sesquiterpenoid, a class of terpenes consisting of three isoprene (B109036) units. It is one of eight members of an unusual family of cis-fused caryophyllene-type sesquiterpenes. rsc.org These compounds, including this compound, are characterized by a distinctive gem-dimethylcyclobutane motif, a structural feature found in a variety of natural products. rsc.orgmdpi.com

This compound was isolated from the ectomycorrhizal fungus Hebeloma longicaudum. nih.govacs.org Ectomycorrhizal fungi form symbiotic relationships with the roots of plants, and metabolites from these fungi have shown potential for practical applications. For instance, natural products from Hebeloma longicaudum have demonstrated potential for use in the nursery inoculation of conifer seedlings to promote better growth and survival in the field. rsc.orgnih.gov

Table 1: General Information on this compound
PropertyDetailsSource
Compound Type Natural Product rsc.orgnih.gov
Chemical Class Sesquiterpenoid mdpi.comthieme-connect.denaturalproducts.net
Specific Group Caryophyllene-type rsc.orgmdpi.comthieme-connect.de
Natural Source Hebeloma longicaudum (Ectomycorrhizal Fungus) mdpi.comnih.govacs.org
Key Structural Feature cis-fused gem-dimethylcyclobutane ring rsc.orgmdpi.comnih.gov

Historical Perspective of Discovery and Initial Structural Assignment Challenges

This compound was first discovered in the late 1990s by a team of researchers led by William A. Ayer. rsc.orgresearchgate.net It was isolated from liquid cultures of the ectomycorrhizal fungus Hebeloma longicaudum. acs.orgfigshare.comnih.gov Along with Hebelophyllene F, it was identified as one of the first naturally occurring examples of a 6,7-seco-caryophyllene. acs.orgfigshare.com

The initial structural elucidation was accomplished using modern spectroscopic methods. figshare.comnih.gov However, a significant challenge remained: the researchers were unable to definitively determine the relative configuration of the stereocenter at the C4 position of the side chain. nih.gov

This structural ambiguity provided a compelling reason for chemists to pursue its total synthesis. In 2018, the first synthesis of (–)-Hebelophyllene E was reported by the research group of M. Kevin Brown. rsc.orgthieme-connect.dethieme-connect.denih.gov This achievement was significant not only for providing a synthetic route to the natural product but also for resolving the long-standing stereochemical question. nih.gov The synthesis team confirmed the relative configuration of the side-chain by also synthesizing epi-ent-hebelophyllene E. nih.govnih.gov The spectral data of this diastereomer were markedly different from those of the natural product, which allowed the researchers to confidently assign the correct structure of this compound. nih.gov

Table 2: Timeline of Key Events for this compound
YearEventSignificanceSource
1999 Isolation and initial characterization from Hebeloma longicaudum.First report of this compound; identification as a 6,7-seco-caryophyllene. The relative stereochemistry at C4 remained unassigned. acs.orgfigshare.comnih.gov
2018 First total synthesis of (–)-Hebelophyllene E.Provided a synthetic pathway and definitively assigned the previously unknown relative configuration of the side chain. rsc.orgnih.govthieme-connect.denih.gov

Classification and Structural Relationship within Caryophyllene-Type Sesquiterpenoids

This compound is classified as a caryophyllene-related sesquiterpene. mdpi.comacs.orgfigshare.com The caryophyllenes are a well-known family of bicyclic sesquiterpenoids that typically feature a cyclobutane (B1203170) ring fused to a nine-membered ring. This compound possesses the characteristic gem-dimethylcyclobutane ring of this class. rsc.orgmdpi.com

Its structure is particularly notable because it is a 6,7-seco-caryophyllene. acs.orgfigshare.comnih.gov The term "seco" indicates that a carbon-carbon bond in the parent ring system has been cleaved. In the case of this compound, the bond between carbons 6 and 7 of the traditional caryophyllene (B1175711) framework is broken. This cleavage results in a modified and more flexible carbon skeleton compared to its parent compound, caryophyllene. Furthermore, it belongs to a small subgroup of cis-fused caryophyllene-type sesquiterpenes, which refers to the stereochemical relationship at the fusion of the cyclobutane and the larger ring. rsc.orgnih.gov The successful synthesis of this compound utilized a key [2+2] cycloaddition reaction to construct the crucial gem-dimethylcyclobutane core, a strategy that has become valuable for accessing this class of natural products. nih.govthieme-connect.denih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O3 B1248314 Hebelophyllene E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(1S,2R,5S,7S)-5-(2-hydroxybut-3-en-2-yl)-2,8,8-trimethyl-4-oxabicyclo[5.2.0]nonan-3-one

InChI

InChI=1S/C15H24O3/c1-6-15(5,17)12-7-11-10(8-14(11,3)4)9(2)13(16)18-12/h6,9-12,17H,1,7-8H2,2-5H3/t9-,10-,11+,12+,15?/m1/s1

InChI Key

DGHMLXSJSLBSKG-QASSWSFNSA-N

Isomeric SMILES

C[C@@H]1[C@H]2CC([C@H]2C[C@H](OC1=O)C(C)(C=C)O)(C)C

Canonical SMILES

CC1C2CC(C2CC(OC1=O)C(C)(C=C)O)(C)C

Synonyms

(-)- hebelophyllene E
hebelophyllene E

Origin of Product

United States

Biosynthetic Considerations for Hebelophyllene E

Putative Precursors and General Terpenoid Pathway Origin

Like all sesquiterpenoids, the biosynthetic journey to Hebelophyllene E begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). nih.govdokumen.pub FPP is itself derived from the mevalonate (B85504) pathway, a fundamental metabolic route that assembles isoprene (B109036) units. The biosynthesis of sesquiterpenoids is marked by a remarkable diversity of cyclization reactions catalyzed by enzymes known as terpene cyclases or synthases. dokumen.pub

For caryophyllene-type sesquiterpenes, the biosynthesis is generally proposed to proceed through the cyclization of FPP to form a humulene (B1216466) intermediate. nih.govrsc.org Specifically, FPP first undergoes a 1,11-cyclization to produce the humulyl cation, which then serves as a branching point for further skeletal diversification. dokumen.pubrsc.org It is therefore highly probable that FPP and a subsequent humulene-like intermediate are the primary precursors for the this compound scaffold.

Hypothetical Key Enzymatic Transformations

The construction of the unique carbon skeleton of this compound from its acyclic precursor necessitates a series of complex, enzyme-mediated transformations. The specific enzymes responsible for this compound biosynthesis have not yet been identified, but the key steps can be hypothesized based on known biochemical reactions and biomimetic chemical syntheses.

A critical step is the formation of the gem-dimethylcyclobutane ring, a structural motif that is relatively uncommon in nature. researchgate.net It is proposed that this ring system is formed via an enzyme-mediated cationic cyclization. nih.gov Following the formation of the humulyl cation from FPP, a subsequent intramolecular cyclization would form the bicyclic core. This process, catalyzed by a specific terpene cyclase, would establish the cis-fusion of the rings and the four-membered cyclobutane (B1203170) structure. The total synthesis of the related sesquiterpenoid (-)-raikovenal, for instance, utilized a biomimetic cationic [2+2] cycloaddition to assemble the bicyclic core, lending support to the proposed enzymatic mechanism. nih.gov After the core skeleton is assembled, further tailoring enzymes, such as cytochrome P450 monooxygenases and reductases, would be required to install the various hydroxyl and other functional groups to yield the final structure of this compound.

Chemo-Enzymatic Approaches in Sesquiterpenoid Biosynthesis

The synthesis of complex natural products like sesquiterpenoids is a significant challenge in organic chemistry. Chemo-enzymatic synthesis has emerged as a powerful strategy that merges the versatility of traditional chemical methods with the unparalleled selectivity of biological catalysts. nih.govmdpi.com Enzymes can perform highly specific transformations, such as stereoselective oxidations or C-C bond formations, on complex molecules, often under mild conditions. nih.govacs.org This approach can drastically simplify synthetic routes, improve yields, and provide access to enantiomerically pure compounds. nih.gov

In the context of sesquiterpenoid synthesis, enzymes like terpene cyclases can be used to generate complex polycyclic scaffolds from simple precursors. acs.org Furthermore, tailoring enzymes such as hydroxylases can introduce functional groups with a high degree of regio- and stereoselectivity that is difficult to achieve with conventional chemical reagents. mdpi.com

While a fully enzymatic synthesis of this compound has not been reported, its first total chemical synthesis by Brown and co-workers provides an excellent example of a chemo-enzymatic approach. thieme-connect.dethieme-connect.de A key step in their strategy was the use of an enzymatic kinetic resolution with Amano Lipase PS to obtain a crucial alcohol intermediate in high enantiomeric purity. thieme-connect.dethieme-connect.de This enzymatic step was critical for establishing the absolute stereochemistry of the final natural product. This highlights how biocatalysis can be strategically integrated into a predominantly chemical synthesis to overcome specific stereochemical challenges. nih.gov

Biological Activities and Mechanistic Studies Preclinical Focus

Biological Effects in Fungal-Plant Interactions

Hebelophyllene E is produced by Hebeloma longicaudum, an ectomycorrhizal (ECM) fungus that engages in symbiotic relationships with trees, including various conifer species. nih.govlakeheadu.ca This ecological context is fundamental to understanding its potential biological role. ECM fungi form a sheath around the root tips of their plant partners, which is crucial for the plant's health and survival.

The symbiosis between conifers and ECM fungi like H. longicaudum is a cornerstone of forest ecosystems. lakeheadu.ca The fungus enhances the plant's ability to acquire water and essential nutrients, while in return, it receives carbohydrates from the plant's photosynthetic activity. lakeheadu.ca Studies have demonstrated that inoculating conifer seedlings, such as those of the genus Pinus, with H. longicaudum results in the formation of well-developed ectomycorrhizae, indicating a successful symbiotic integration. researchgate.netuamh.ca

Secondary metabolites produced by these fungi are thought to play a critical role in mediating the complex interactions within the mycorrhizosphere. Fungi associated with conifers are known to produce a diverse array of bioactive secondary metabolites. nih.gov In the case of H. longicaudum symbiosis with pine, the fungus alters the profile of organic acids exuded into the soil compared to non-mycorrhizal roots, suggesting a sophisticated chemical dialogue between the fungus and its host plant. nih.gov Although the specific function of this compound in this interaction has not been elucidated, as a secondary metabolite, it is hypothesized to be involved in defense, signaling, or facilitating the symbiotic relationship, potentially protecting the conifer host from soil-borne pathogens or mediating communication with other soil microbes.

Exploration of Other Preclinical Bioactivities

Direct preclinical studies on this compound are not yet available in the scientific literature. However, its structural classification as a caryophyllene-related sesquiterpene allows for informed speculation on its potential pharmacological activities, based on the extensive research conducted on related compounds. nih.govresearchgate.net Caryophyllane sesquiterpenes are a well-studied class of natural products known for a wide spectrum of biological effects. nih.govresearchgate.net

Compounds like β-caryophyllene, a common dietary phytocannabinoid, and its metabolite β-caryophyllene oxide, exhibit significant anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties in preclinical models. researchgate.netkau.edu.samdpi.com Furthermore, this class of molecules has shown considerable promise in oncology research. nih.gov Studies have highlighted their potential to inhibit the proliferation of cancer cells, induce apoptosis, and act as chemosensitizing agents that enhance the efficacy of existing anticancer drugs. nih.govresearchgate.netmdpi.com Given that this compound shares the core caryophyllane skeleton, it is a plausible candidate for possessing similar bioactivities. The unique 6,7-seco-caryophyllene structure of this compound distinguishes it from more common analogues and may confer novel or enhanced pharmacological properties.

Table 1: Potential Preclinical Bioactivities of this compound Based on its Chemical Class (Caryophyllene Sesquiterpenes)
Potential BioactivityObserved Effects in Related Compounds (e.g., β-caryophyllene)Supporting Reference
Anti-inflammatoryInhibition of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-1β. mdpi.com
AnticancerAntiproliferative and chemosensitizing activities in cancer cells; induction of apoptosis. nih.govresearchgate.net
NeuroprotectiveExhibits therapeutic promise in experimental models of neurodegenerative diseases. kau.edu.sa
AntimicrobialActivity against various bacterial and fungal strains. mdpi.com
AntioxidantProtects against oxidative stress and DNA damage. researchgate.netresearchgate.net

Molecular Mechanisms of Action (Hypothetical)

The precise molecular mechanisms of this compound remain uninvestigated. However, by examining its structural relative, β-caryophyllene, plausible hypotheses can be formulated. A primary mechanism for the anti-inflammatory and analgesic effects of β-caryophyllene is its action as a selective full agonist of the cannabinoid type 2 (CB2) receptor. kau.edu.samdpi.com The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells, making it an attractive therapeutic target that avoids the psychotropic effects associated with CB1 receptor activation. kau.edu.sa

Beyond the CB2 receptor, caryophyllenes can modulate other important cellular targets. These include:

Peroxisome Proliferator-Activated Receptors (PPARs): Activation of PPAR-α and PPAR-γ, which are nuclear receptors involved in regulating metabolism and inflammation. kau.edu.sa

Inflammatory Pathways: Inhibition of key signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This leads to the downregulation of pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). mdpi.com

Ion Channels: Potent antagonism of homomeric nicotinic acetylcholine (B1216132) receptors (α7-nAChRs). kau.edu.sa

It is conceivable that this compound could interact with one or more of these targets. Its unique 6,7-seco lactone structure might lead to a different binding affinity or a distinct profile of receptor interactions compared to β-caryophyllene, potentially resulting in a unique mechanistic footprint. Future research involving molecular docking studies and in vitro binding assays will be necessary to test these hypotheses.

Structure-Activity Relationship (SAR) Delineation for Biological Function

Understanding the relationship between a molecule's structure and its biological activity (SAR) is crucial for drug discovery and development. For this compound, the groundwork for future SAR studies has been laid by the successful total synthesis of the natural product and one of its stereoisomers. This synthetic capability is a prerequisite for creating a library of analogues with systematic structural modifications.

By synthesizing and testing various analogues of this compound, researchers can delineate which structural features are essential for its biological function. Key areas for investigation would include:

The Cyclobutane (B1203170) Ring: Modifying the substituents on the four-membered ring to determine its importance for target binding.

The Lactone Moiety: Opening the lactone ring or altering its size to assess its role in the compound's activity.

Stereochemistry: Comparing the activity of different stereoisomers, a process already begun with the synthesis of epi-ent-hebelophyllene E, to understand the spatial requirements for interaction with biological targets.

Advanced Analytical and Spectroscopic Characterization Beyond Basic Identification

Elucidation of Relative and Absolute Configurations

The initial isolation of Hebelophyllene E, a cis-fused caryophyllene-type sesquiterpene, from the fungus Hebeloma longicaudum left the relative configuration of its C4 stereocenter undetermined. nih.gov This structural ambiguity prompted further investigation, which was ultimately resolved through total synthesis. nih.govnih.gov

Upon analysis, the nuclear magnetic resonance (NMR) spectra of the synthetic epi-ent-hebelophyllene E were found to be in "stark disagreement" with the spectroscopic data reported for the naturally isolated compound. nih.gov Conversely, all analytical data, including optical rotation, for the synthetic (-)-Hebelophyllene E were in full agreement with the reported data for the natural product. nih.gov This comparative method provided conclusive evidence to assign the previously unknown relative configuration of the side-chain, allowing researchers to confidently propose the definitive structure of this compound. nih.gov This work showcases how the targeted synthesis of stereoisomers serves as a powerful tool for establishing the relative and absolute configuration of complex molecules. nih.gov

Advanced Spectroscopic Techniques for Complex Structural Confirmation

The confirmation of this compound's intricate structure relied on a combination of advanced spectroscopic methods, primarily multi-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

During the total synthesis, two-dimensional NMR analysis was employed to confirm the relative configuration of all stereocenters within the molecule. nih.gov Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are standard for this purpose, allowing chemists to map out the connectivity and spatial relationships between atoms in a molecule. rsc.org For instance, in the structural elucidation of related sesquiterpenoids, HMBC correlations are vital for piecing together the carbon skeleton, while ROESY correlations can help determine the relative stereochemistry. rsc.org

High-Resolution Mass Spectrometry is another cornerstone technique. HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) is routinely used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. rsc.orgbeilstein-journals.org This was applied to intermediates and the final product during the synthesis of this compound to confirm their elemental composition. researchgate.net Dynamic high-resolution mass spectrometry has also been noted as a tool for clarifying reaction mechanisms in the synthesis of related structures. researchgate.net

TechniquePurpose in this compound CharacterizationReference
Multi-dimensional NMR (e.g., 2D NMR)Confirmed the relative configuration of all stereocenters by analyzing atomic connectivity and spatial relationships. nih.gov
High-Resolution Mass Spectrometry (HRMS)Provided exact mass measurements to confirm the molecular formula of synthetic intermediates and the final product. researchgate.net
Optical RotationCompared the specific rotation of the synthetic sample with the natural product to confirm the absolute configuration. nih.gov

Chromatographic Methodologies for Isolation and Purification

The isolation and purification of this compound and its synthetic precursors depend on advanced chromatographic techniques capable of separating complex mixtures and stereoisomers.

In the context of natural product isolation from fungal or plant extracts, column chromatography using silica (B1680970) gel is a fundamental first step for separating fractions based on polarity. rsc.org For more challenging separations, such as the purification of the final compounds from the crude extract of a submerged fungal culture, preparative High-Performance Liquid Chromatography (HPLC) is often employed. beilstein-journals.orgd-nb.info

Ecological and Chemoecological Roles of Hebelophyllene E

Occurrence in Ectomycorrhizal Fungi (e.g., Hebeloma longicaudum)

Hebelophyllene E was first identified as a natural product isolated from liquid cultures of the ectomycorrhizal fungus Hebeloma longicaudum. acs.orgnih.gov Ectomycorrhizal fungi, such as those in the Hebeloma genus, form symbiotic relationships with the roots of various trees and shrubs. hebeloma.org These fungi are a critical component of forest ecosystems, creating vast underground mycelial networks that facilitate nutrient and water exchange with their plant partners. hebeloma.org

The isolation of this compound specifically from H. longicaudum establishes this fungus as its primary known natural source. acs.orgnih.gov It is one of several caryophyllene-related sesquiterpenes produced by this organism, which also produces hebelophyllenes A-D and F. acs.orgresearchgate.net Structurally, this compound is distinguished as one of the first naturally occurring 6,7-seco-caryophyllenes, possessing a unique chemical framework. acs.orgresearchgate.net Its molecular formula has been determined to be C15H24O3. The initial structural elucidation was conducted using modern spectroscopic methods, and the absolute configuration was later confirmed through total synthesis. acs.orgnih.gov

Table 1: Chemical Profile of this compound
PropertyDetailsReference
Compound Name This compound acs.org
Chemical Class Sesquiterpene, 6,7-seco-caryophyllene acs.org
Molecular Formula C15H24O3
Natural Source Hebeloma longicaudum (Ectomycorrhizal Fungus) acs.orgnih.govnih.gov
Associated Organism Norway Spruce

Role in Inter-species Communication and Allelopathy (e.g., Fungal-Plant Symbiosis)

The chemical compounds produced by fungi often act as a form of "chemical language," mediating interactions with other organisms in their environment. While direct studies on the specific signaling functions of this compound are limited, its production by a symbiotic fungus strongly suggests a role in the fungal-plant relationship. Research into this class of natural products indicates they have potential for use in the nursery inoculation of conifer seedlings, promoting better growth and survival in the field. nih.gov This suggests that this compound may function as a beneficial allelochemical, fostering the symbiotic relationship between Hebeloma longicaudum and its host tree.

Further evidence for this role comes from studies on analogous compounds. For example, the volatile sesquiterpene β-caryophyllene, produced by the plant-growth-promoting fungus Talaromyces wortmannii, has been shown to significantly enhance seedling growth and induce disease resistance in plants like Brassica campestris. researchgate.net The β-caryophyllene acts as a signaling molecule that activates defense-related genes in the plant, preparing it to fight off pathogens. researchgate.net Given the structural similarity, it is plausible that this compound plays a similar role in the Hebeloma-conifer symbiosis, acting as a chemical messenger that supports the host plant's health and defensibility, thereby protecting the fungus's habitat and nutrient source.

Table 2: Research Findings on Related Fungal Sesquiterpenes
Compound/FungusFindingImplication for this compoundReference
β-caryophyllene from Talaromyces wortmanniiPromotes plant growth and induces systemic resistance against fungal pathogens in host plants.Suggests a potential role as a symbiotic signaling molecule that enhances host plant fitness and defense. researchgate.net
Caryophyllene-type sesquiterpenes from Hebeloma longicaudumShow potential for protecting conifer seedlings and improving their growth and survival.Directly points to a beneficial function in the establishment and maintenance of fungal-plant symbiosis. nih.govnih.gov

Biosignificance in the Natural Environment

The biosignificance of this compound is tied to its role in the success of the ectomycorrhizal symbiosis. The indication that this class of compounds can be used to improve the growth, survival, and protection of conifer seedlings highlights its ecological importance. nih.govnih.gov By promoting a healthier, more robust host plant, the compound ensures the stability and longevity of the fungus's own environment and food supply.

Future Research Directions and Potential Applications Excluding Clinical Human Trials

Development as a Research Tool for Chemical Biology

Natural products and their synthetic derivatives are fundamental tools in chemical biology, used to probe and understand complex biological processes. nih.govchimia.ch The unique structural features of Hebelophyllene E make it an excellent candidate for development as a specialized research tool.

The successful enantioselective synthesis, particularly the method developed for creating the chiral geminal dimethylcyclobutane core, allows for the creation of structural analogues. nih.govnih.gov By modifying the functional groups on the this compound scaffold, researchers can design and synthesize chemical probes. For instance, incorporating reporter tags such as fluorophores or biotin, or adding bioorthogonal handles for click chemistry, could enable the visualization and identification of its cellular binding partners and help elucidate its mechanism of action. biorxiv.orgcbcs.se Such tools are invaluable for studying the spatial and temporal dynamics of the biological pathways the molecule may influence. chimia.ch The development of new chemical tools is a central theme in chemical biology, and the synthetic accessibility of the this compound core provides a novel scaffold for this purpose. ku.dk

Lead Compound Identification for Preclinical Drug Discovery Efforts

The search for novel molecular entities to serve as starting points for drug development is a perpetual challenge in medicinal chemistry. Natural products remain a vital source of such lead compounds due to their inherent structural diversity and biological pre-validation through evolution. nih.gov this compound, with its caryophyllene-type sesquiterpene structure, belongs to a class of compounds known for diverse biological activities. nih.gov

The cyclobutane (B1203170) motif, in particular, is a feature found in various bioactive natural products and is used by medicinal chemists to modulate the properties of drug candidates. researchgate.net The unique cis-fused geminal dimethylcyclobutane structure of this compound is a novel chemical space that is underexplored in drug discovery. The established total synthesis route is crucial, as it enables the generation of a library of analogues for structure-activity relationship (SAR) studies. nih.govcbcs.se By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for any observed biological activity and optimize them to enhance potency and selectivity in preclinical models. cbcs.seresearchgate.net

Advancements in Sustainable Production Methods (e.g., Engineered Biosynthesis)

Currently, access to this compound is limited to isolation from its natural source, the fungus Hebeloma longicaudum, or through complex, multi-step total synthesis. nih.gov While the reported synthesis is a significant achievement, it may not be practical for producing the large quantities needed for extensive research. thieme-connect.dethieme-connect.com

A promising future direction is the elucidation and engineering of the compound's biosynthetic pathway. Fungi are a rich source of unique secondary metabolites, and advances in genomics and fermentation technology are making these compounds more accessible. dokumen.pub Future research could focus on identifying the specific genes and enzymes (e.g., terpene synthases, cytochromes P450) responsible for constructing the this compound carbon skeleton in H. longicaudum. Once identified, these genes could be transferred to a more tractable host organism, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, for heterologous expression. Subsequent metabolic engineering of the host's pathways could then be employed to optimize yields and create a sustainable, scalable production platform for this compound and its precursors.

Unexplored Biological Targets and Pathways

Despite the progress in its chemical synthesis, the biological functions of this compound remain almost entirely unknown. The original isolation report noted that this class of natural products showed potential for use in the nursery inoculation of conifer seedlings, suggesting it has biological effects on plant or microbial systems, but its specific molecular targets have not been identified. nih.gov

With the ability to produce synthetic this compound, comprehensive biological screening is now feasible. nih.govresearchgate.net High-throughput screening campaigns against panels of enzymes, receptors, and whole-cell models could uncover its primary biological targets. Techniques such as thermal proteome profiling or affinity-capture mass spectrometry, using the chemical probes discussed in section 7.1, could be employed to identify binding partners directly in a cellular context. Discovering the molecule's targets will be the first step in understanding the pathways it modulates and unlocking its full potential as either a research tool or a therapeutic lead. The availability of metabolites from fungi provides new chemical avenues to investigate as-yet-unexplored biological targets. dokumen.pub

Synergistic Effects with Other Natural Products and Bioactive Compounds

Another exciting and largely unexplored avenue of research is the potential for this compound to act in synergy with other compounds. Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a well-documented phenomenon in natural product pharmacology.

Future preclinical studies could investigate this compound in combination with other natural products or with established bioactive compounds. For example, it could be tested alongside antimicrobial or cytotoxic agents to see if it can enhance their efficacy or overcome resistance mechanisms. Such studies are critical because they can reveal novel therapeutic strategies and provide deeper insights into complex biological networks. The unique structure of this compound makes it a particularly interesting candidate for these studies, as it may act on pathways that are complementary to those targeted by other molecules.

Data Tables

Table 1: Future Research Focus for this compound

Research Area Key Objective Approach Potential Outcome
Chemical Biology Develop this compound into a molecular probe. Synthesize analogues with reporter tags (e.g., fluorophores, biotin) for use in cellular imaging and pull-down assays. Elucidation of molecular targets and visualization of its interactions within cells.
Preclinical Discovery Identify lead compounds for drug development. Create a library of this compound derivatives and conduct structure-activity relationship (SAR) studies. Optimized compounds with enhanced potency and selectivity for preclinical evaluation.
Sustainable Production Establish a scalable source of this compound. Identify the biosynthetic gene cluster from Hebeloma longicaudum and engineer a heterologous host (e.g., yeast) for fermentation. A sustainable and cost-effective production method for this compound and its analogues.
Target Identification Discover the unknown biological targets. Perform high-throughput screening, thermal proteome profiling, and affinity-capture mass spectrometry. Identification of specific proteins and pathways modulated by this compound.

| Synergistic Effects | Explore combination therapies. | Test this compound in conjunction with other bioactive compounds in various preclinical assay systems. | Discovery of novel synergistic combinations with potential therapeutic advantages. |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Q & A

Q. What are the key synthetic challenges in constructing Hebelophyllene E’s geminal dimethyl-cyclobutane core, and how have modern catalytic methods addressed them?

The primary challenge lies in achieving high stereoselectivity for the geminal dimethyl-cyclobutane motif. Recent methodologies employ catalytic asymmetric [2+2] cycloaddition between alkenes and allenoates using oxazaborolidine catalysts, which provide enantiomeric ratios up to 97:3 . This approach avoids traditional limitations, such as poor functional group tolerance, by leveraging late-stage cycloaddition with fully functionalized substrates .

Q. How was the relative configuration of this compound resolved, and what synthetic strategies validated it?

The C4 relative configuration was determined by synthesizing epi-ent-hebelophyllene E. Comparison of its NMR data (e.g., 1^1H and 13^13C spectra) with the natural isolate revealed discrepancies, confirming the correct stereochemistry . Retrosynthetic analysis focused on stereoselective [2+2] cycloaddition and diastereoselective reduction to establish the fused bicyclic system .

Q. What analytical techniques are critical for verifying this compound’s structure and purity during synthesis?

High-resolution 1^1H NMR and 2D NMR (e.g., COSY, NOESY) are essential for confirming stereochemistry. For example, NOE correlations between H-4 and H-6 in the cyclobutane core validated the cis-fusion . Chromatographic purity (>99:1 d.r.) was achieved via rapid column chromatography and validated by HPLC .

Advanced Research Questions

Q. How do ligand and catalyst systems modulate stereoselectivity in conjugate reduction steps?

Ligands such as BINAP and Josiphos-type derivatives control facial selectivity in CuH-catalyzed reductions. For instance, Josiphos ent-7 shifted selectivity toward cis-6 (80:20 d.r.) at −78°C by stabilizing a pseudoaxial transition state through steric effects . Contrastingly, Crabtree’s catalyst favored trans-products (20:80 selectivity) due to allylic distortion effects .

Q. What experimental strategies resolve contradictions in stereochemical outcomes between matched/mismatched catalyst-alkene pairs?

Catalyst-alkene mismatches (e.g., using ent-4h with S-configured alkenes) reduce reaction rates and yields. Optimizing conditions—4 equivalents of alkene, −40°C, and 20 mol% catalyst loading—restored efficiency (52% yield, >99:1 e.r.) . Post-cycloaddition redox adjustments (e.g., oxidation/reduction sequences) corrected erroneous stereochemistry in diol intermediates .

Q. How do temperature and solvent systems influence the [2+2] cycloaddition’s enantioselectivity and functional group compatibility?

Lower temperatures (−78°C) enhance enantioselectivity by slowing competing pathways. THF stabilizes magnesium enolates during Grignard additions, while methanol promotes cis-product formation via chelation control . Solvent-free conditions with vinylmagnesium bromide improved Cram-chelate selectivity (82:18 d.r.) in ester coordination .

Q. What methodologies address scalability and functional group tolerance in multi-step syntheses of this compound?

Large-scale acyloin (rac-3f) synthesis (10 g) enabled iterative functionalization. Benzoyl (Bz) protection in THF provided >99:1 Felkin–Anh selectivity during Grignard additions, while Steglich esterification achieved 94% yield in lactonization . TMS protection and HCl-mediated deprotection minimized side reactions in late-stage intermediates .

Methodological Considerations

Q. How are conflicting literature reports on [2+2] cycloaddition mechanisms reconciled in this compound’s synthesis?

Discrepancies in E/Z selectivity were resolved by comparing oxazaborolidine catalysts (e.g., Xu Y’s 2017 work) with transition-metal systems. The oxazaborolidine’s Lewis acid activation of allenoates, coupled with steric shielding, outperformed photochemical or metal-catalyzed methods in stereocontrol .

Q. What role does computational modeling play in predicting cycloaddition transition states?

DFT studies revealed that allylic distortion in Z-5a substrates directs R-group pseudoequatorial positioning, favoring convex-face attack. This validated the empirical observation of Crabtree’s catalyst selectivity .

Data Contradiction Analysis

Q. How are contradictory NMR results interpreted during structural elucidation?

Conflicting NOE signals (e.g., in epi-ent-1b) were resolved by synthesizing diastereomeric standards. Comparative 2D NMR and X-ray crystallography (where feasible) provided unambiguous assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.